molecular formula C21H23N3S B3911761 N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine

N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B3911761
M. Wt: 349.5 g/mol
InChI Key: SLSMNWZZGLYQAA-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine” is a chemical compound with the linear formula C21H23N3S . It has a molecular weight of 349.502 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula C21H23N3S . Unfortunately, the specific structural details or a graphical representation of the molecule are not available in the sources I found.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found. The compound has a molecular weight of 349.502 , but other properties like melting point, boiling point, solubility, etc., are not provided.

Mechanism of Action

The mechanism of action of “N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine” is not provided in the sources I found. This could be due to the fact that this compound is part of a collection of rare and unique chemicals and might not have been fully studied yet .

Safety and Hazards

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide specific safety and hazard information for this compound . Researchers are responsible for confirming the product identity and/or purity .

Properties

IUPAC Name

(E)-1-(5-methylthiophen-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3S/c1-17-9-10-20(25-17)15-22-24-13-11-23(12-14-24)16-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,15H,11-14,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSMNWZZGLYQAA-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17416061
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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